molecular formula C10H12ClN5O5 B12506301 8-Chloro-D-guanosine

8-Chloro-D-guanosine

Cat. No.: B12506301
M. Wt: 317.68 g/mol
InChI Key: KZEYUNCYYKKCIX-UHFFFAOYSA-N
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Description

8-Chloro-D-guanosine is a chlorinated nucleoside derivative of guanosine. It is formed through the chlorination of guanosine, a process that can occur naturally in the body during inflammatory responses. This compound has garnered interest due to its potential biological and chemical properties, particularly in the context of DNA damage and mutagenesis.

Preparation Methods

8-Chloro-D-guanosine can be synthesized through the reaction of guanosine with hypochlorous acid (HOCl). This reaction typically occurs at a neutral pH of 7.4 and involves the use of myeloperoxidase, an enzyme that catalyzes the production of HOCl from hydrogen peroxide (H2O2) and chloride ions (Cl-). The reaction yields this compound along with other chlorinated nucleosides .

Chemical Reactions Analysis

8-Chloro-D-guanosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-oxo-7,8-dihydroguanosine.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hypochlorous acid for chlorination and various oxidizing agents for oxidation reactions. The major products formed from these reactions include 8-oxo-7,8-dihydroguanosine and other modified nucleosides .

Scientific Research Applications

8-Chloro-D-guanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-D-guanosine involves its incorporation into DNA, where it can cause mutations by promoting G to C transversion mutations. This occurs through the formation of Hoogsteen base pairs between the syn conformer of this compound and the anti conformer of guanine during DNA synthesis. This mutagenic replication can lead to DNA damage and contribute to carcinogenesis .

Comparison with Similar Compounds

8-Chloro-D-guanosine can be compared with other similar compounds, such as:

    8-oxo-7,8-dihydroguanosine: Another oxidized form of guanosine that is more promutagenic than this compound.

    8-nitroguanosine: A nitrated form of guanosine that also results from inflammatory processes.

    5-chloro-2’-deoxycytidine: A chlorinated nucleoside similar to this compound but derived from cytidine.

The uniqueness of this compound lies in its specific formation through chlorination and its distinct mutagenic properties compared to other modified nucleosides .

Properties

IUPAC Name

2-amino-8-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEYUNCYYKKCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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